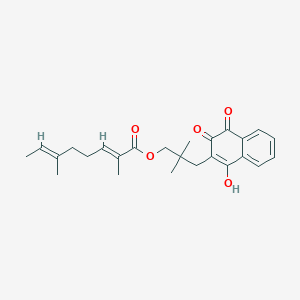
Rhinacanthin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhinacanthin C is a naphthoquinone isolated from Rhinacanthus nasutus and has been shown to exhibit antiviral activity. It has a role as a metabolite, an antiviral agent and an antineoplastic agent. It is a carboxylic ester, an enol, an enoate ester and a hydroxy-1,4-naphthoquinone.
Applications De Recherche Scientifique
1. Diabetes Management
Rhinacanthin C shows potential in managing diabetes. A study found it ameliorated hyperglycemia, hyperlipidemia, and pancreatic destruction in diabetic rats. It also enhanced glucose uptake and improved pancreatic function, suggesting its potential as an agent for alleviating pancreatic complications in diabetes (Adam et al., 2016).
2. Bone Health
A study on osteoclast differentiation and bone resorption revealed that Rhinacanthin C inhibits these processes. It suppresses RANKL-induced NFATc1 expression and interferes with several signaling pathways, leading to reduced osteoclast formation and bone resorption. This indicates its potential therapeutic application in treating abnormal bone lysis during inflammatory bone resorption (Tomomura et al., 2015).
3. Anticancer Properties
Rhinacanthin C has shown antiproliferative activity against various cancer cell lines. It has been effective in vitro against cervical, prostate, and bladder carcinoma cells and demonstrated in vivo antiproliferative activity in sarcoma-bearing mice. Its antiproliferative properties suggest potential application in cancer treatment (Gotoh et al., 2004).
4. Parkinson's Disease Treatment
In a study on Parkinson's disease, Rhinacanthin C showed significant improvement in motor symptoms in treated mice. It enhanced antioxidant levels and restored neurotransmitter levels in the brain, indicating its effectiveness in treating Parkinson's symptoms (Saleem et al., 2021).
5. Antidiabetic Nephropathy
Rhinacanthin C showed a protective effect against diabetic nephropathy in rats. It reduced renal oxidative stress markers and pro-inflammatory cytokines, suggesting its potential as a supplement for preventing diabetic nephropathy (Zhao et al., 2019).
6. Antimicrobial Activity
Rhinacanthin C has been found to have antimicrobial activities against various bacteria, including Streptococcus mutans and Staphylococcus aureus. Its bactericidal and bacteriostatic activities make it a candidate for antimicrobial treatments (Puttarak et al., 2010).
Propriétés
Formule moléculaire |
C25H30O5 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-2,2-dimethylpropyl] (2E,6E)-2,6-dimethylocta-2,6-dienoate |
InChI |
InChI=1S/C25H30O5/c1-6-16(2)10-9-11-17(3)24(29)30-15-25(4,5)14-20-21(26)18-12-7-8-13-19(18)22(27)23(20)28/h6-8,11-13,26H,9-10,14-15H2,1-5H3/b16-6+,17-11+ |
Clé InChI |
CEPGYONTKGWENW-QIGLBIQCSA-N |
SMILES isomérique |
C/C=C(\C)/CC/C=C(\C)/C(=O)OCC(C)(C)CC1=C(C2=CC=CC=C2C(=O)C1=O)O |
SMILES |
CC=C(C)CCC=C(C)C(=O)OCC(C)(C)CC1=C(C2=CC=CC=C2C(=O)C1=O)O |
SMILES canonique |
CC=C(C)CCC=C(C)C(=O)OCC(C)(C)CC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Synonymes |
3-(1-hydroxy-3,4-dioxo-3,4-dihydro-2-naphthalenyl)-2,2-dimethylpropyl (2E,6E)-2,6-dimethyl-2,6-octadienoate rhinacanthin C rhinacanthin-C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



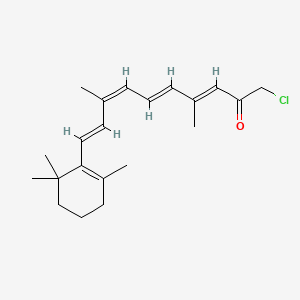
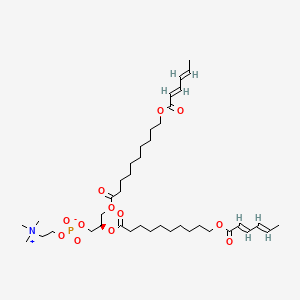


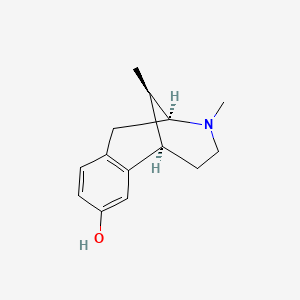
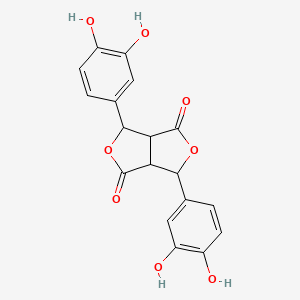
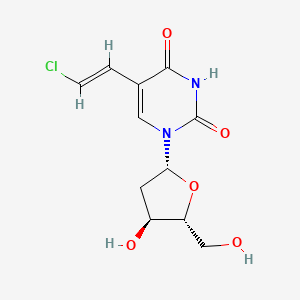

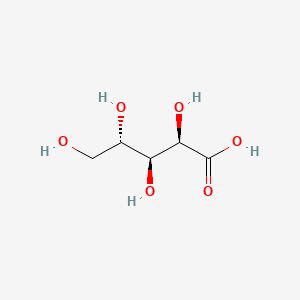
![1,2,3,4,8,9,10,11-Octahydro-[1,4]diazepino[6,7,1-jk]carbazole](/img/structure/B1238848.png)
![(9S,10R,11R,13R)-2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one](/img/structure/B1238849.png)
![(2S,4S)-4-cyclohexyl-1-[2-[[(1S)-2-methyl-1-(1-oxopropoxy)propoxy]-(4-phenylbutyl)phosphoryl]-1-oxoethyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1238850.png)
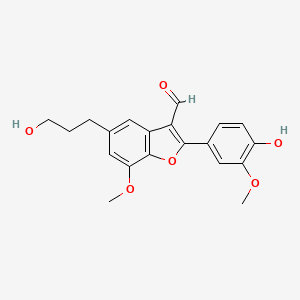
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1238852.png)